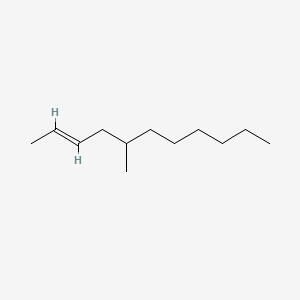

2-Undecene, 5-methyl-

Description

BenchChem offers high-quality 2-Undecene, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Undecene, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56851-34-4 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(E)-5-methylundec-2-ene |

InChI |

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,12H,4,6,8-11H2,1-3H3/b7-5+ |

InChI Key |

OEZWOBMFNBARSU-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCC(C)C/C=C/C |

Canonical SMILES |

CCCCCCC(C)CC=CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Undecene, 5-methyl-

This technical guide provides a detailed overview of the physical properties of the alkene 2-Undecene, 5-methyl-. Due to a lack of available experimental data for this specific isomer, this document presents data for the closely related and commercially available isomer, 2-methyl-1-undecene, as a reference. General principles governing the physical properties of alkenes are also discussed to provide a predictive framework.

Introduction

2-Undecene, 5-methyl- is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₄. As an alkene, its physical properties are largely determined by its molecular weight and the geometry of its carbon-carbon double bond. Understanding these properties is crucial for its application in research and development, including its potential use as a synthetic intermediate in drug development.

Physical Properties

Table 1: Physical Properties of 2-methyl-1-undecene (CAS: 18516-37-5)

| Property | Value |

| Molecular Formula | C₁₂H₂₄ |

| Molecular Weight | 168.32 g/mol [1] |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | 0.757 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.432[1] |

The boiling point of alkenes is primarily influenced by the molecular mass; as the chain length increases, the boiling point rises.[2][3][4] Alkenes generally have boiling points a few degrees lower than the corresponding alkanes with the same number of carbon atoms.[2][3] The melting point of alkenes is dependent on the packing of the molecules, and thus is influenced by the stereochemistry of the double bond.[2][3] Alkenes are non-polar compounds and are therefore less dense than water and insoluble in it.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Undecene, 5-methyl- are not published. However, standard methodologies for determining key physical properties of liquid organic compounds are well-established. An example of a general protocol for determining the boiling point is provided below.

Experimental Protocol: Determination of Boiling Point by Distillation

-

Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume of the purified 2-Undecene, 5-methyl- sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid is distilling.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Logical Workflow for Characterization

For a novel or uncharacterized compound such as 2-Undecene, 5-methyl-, a systematic workflow is essential to determine its structure and purity, which is a prerequisite for measuring its physical properties.

Caption: Logical workflow for the synthesis, purification, and characterization of 2-Undecene, 5-methyl-.

Conclusion

While direct experimental data for 2-Undecene, 5-methyl- remains elusive, this guide provides a framework for understanding its physical properties based on the known data of a close structural isomer and the general principles of alkene chemistry. The provided experimental protocol and characterization workflow offer a practical approach for researchers and professionals in the field of drug development and chemical synthesis to further investigate this and similar compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C12H24 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of various C12H24 isomers. Understanding these fragmentation pathways is critical for the structural elucidation of these compounds in complex mixtures, a common challenge in fields ranging from petrochemical analysis to metabolomics and drug development. This document outlines the characteristic fragmentation behaviors of linear, branched, and cyclic C12H24 isomers under electron ionization (EI), supported by quantitative data, detailed experimental methodologies, and visual representations of fragmentation pathways.

Introduction to Mass Spectrometry of Hydrocarbons

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is first ionized, most commonly by electron ionization (EI). In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The pattern of these fragment ions is unique to the structure of the original molecule and serves as a molecular fingerprint.

For isomers of C12H24, which all have a nominal molecular weight of 168 g/mol , the fragmentation pattern is the key to distinguishing between different structural arrangements, such as the position of a double bond, the nature of alkyl branching, or the size and substitution of a cyclic moiety.

Experimental Protocols

The data presented in this guide are primarily derived from gas chromatography-mass spectrometry (GC-MS) analyses utilizing electron ionization.

A. Sample Introduction and Ionization:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Injection: Samples are typically introduced in a volatile solvent via split/splitless injection into the GC.

-

Gas Chromatography: The GC separates the different C12H24 isomers based on their boiling points and interactions with a stationary phase (e.g., a non-polar column like DB-5ms).

-

Ionization Source: Electron Ionization (EI) is the standard method for generating ions from these non-polar hydrocarbons.

-

Electron Energy: A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns and allow for comparison with library spectra.

-

Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization and prevent thermal degradation.

B. Mass Analysis:

-

Mass Analyzer: Quadrupole mass analyzers are commonly used for their robustness and rapid scanning capabilities.

-

Scan Range: A typical m/z scan range of 40-400 amu is sufficient to capture the molecular ion and all significant fragment ions of C12H24 isomers.

Fragmentation Patterns of Dodecene Isomers

Linear and branched dodecenes exhibit characteristic fragmentation patterns dominated by cleavages related to the position of the double bond and any alkyl branches.

A. Linear Dodecenes:

The fragmentation of linear dodecenes is influenced by the stability of the resulting carbocations. Allylic cleavage, the breaking of a bond adjacent to the double bond, is a particularly favored pathway as it leads to a resonance-stabilized allylic cation.

The mass spectrum of 1-Dodecene is characterized by a series of fragment ions separated by 14 Da (corresponding to CH2 groups). The molecular ion at m/z 168 is typically visible, though its abundance may be low.

Table 1: Key Mass Spectral Data for 1-Dodecene [1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ (Allylic) |

| 43 | 85 | [C3H7]+ |

| 55 | 80 | [C4H7]+ |

| 56 | 50 | [C4H8]+• |

| 69 | 45 | [C5H9]+ |

| 83 | 30 | [C6H11]+ |

| 168 | 5 | [C12H24]+• (M+•) |

The fragmentation of (E)-2-Dodecene also shows a prominent series of hydrocarbon fragments. The position of the double bond influences the relative abundances of these fragments.

Table 2: Key Mass Spectral Data for (E)-2-Dodecene

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 43 | 60 | [C3H7]+ |

| 55 | 95 | [C4H7]+ (Allylic) |

| 69 | 50 | [C5H9]+ |

| 83 | 30 | [C6H11]+ |

| 168 | 10 | [C12H24]+• (M+•) |

B. Branched Dodecenes:

The presence of alkyl branches introduces preferential sites of fragmentation. Cleavage at the branch point is favored due to the formation of more stable secondary or tertiary carbocations.

For 2,4-Dimethyl-1-decene , fragmentation is directed by both the allylic position and the branched nature of the carbon skeleton.

Table 3: Key Mass Spectral Data for 2,4-Dimethyl-1-decene [2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 41 | 100 | [C3H5]+ |

| 43 | 60 | [C3H7]+ |

| 55 | 40 | [C4H7]+ |

| 56 | 95 | [C4H8]+• (McLafferty Rearrangement) |

| 70 | 20 | [C5H10]+• |

| 111 | 15 | [M-C4H9]+ |

| 168 | <5 | [C12H24]+• (M+•) |

The fragmentation pathway for a generic branched dodecene is illustrated below.

Caption: Fragmentation of a branched dodecene.

Fragmentation Patterns of Cyclic C12H24 Isomers

Cyclic C12H24 isomers, such as cyclododecane and substituted cycloalkanes, exhibit distinct fragmentation patterns that often involve the loss of the alkyl substituent or ring-opening followed by a series of cleavages.

A. Cyclododecane:

The mass spectrum of cyclododecane is characterized by a relatively more abundant molecular ion compared to its linear counterparts, due to the energy required to cleave two carbon-carbon bonds to open the ring.[3] The fragmentation pattern consists of clusters of peaks separated by 14 Da.

Table 4: Key Mass Spectral Data for Cyclododecane [3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100 | [C3H5]+ |

| 55 | 98 | [C4H7]+ |

| 69 | 60 | [C5H9]+ |

| 83 | 40 | [C6H11]+ |

| 97 | 20 | [C7H13]+ |

| 168 | 25 | [C12H24]+• (M+•) |

The fragmentation of cyclododecane proceeds through ring-opening to a linear radical cation, which then undergoes fragmentation similar to a linear alkene.

Caption: Fragmentation of cyclododecane.

B. Alkyl-Substituted Cycloalkanes:

For alkyl-substituted cycloalkanes, a major fragmentation pathway is the loss of the alkyl side chain as a radical, leaving a stable cycloalkyl cation.

In the case of Hexylcyclohexane , the loss of the hexyl group is a prominent fragmentation.

Table 5: Key Mass Spectral Data for Hexylcyclohexane [4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 55 | 100 | [C4H7]+ |

| 83 | 95 | [C6H11]+ (Cyclohexyl cation) |

| 82 | 60 | [C6H10]+• |

| 168 | 15 | [C12H24]+• (M+•) |

The logical flow for the fragmentation of an alkyl-substituted cyclohexane is shown below.

Caption: Fragmentation of an alkylcyclohexane.

Similarly, for Butylcyclooctane , the loss of the butyl group is a significant fragmentation pathway.

Table 6: Key Mass Spectral Data for Butylcyclooctane

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 41 | 100 | [C3H5]+ |

| 55 | 85 | [C4H7]+ |

| 69 | 50 | [C5H9]+ |

| 111 | 40 | [C8H15]+ (Cyclooctyl cation) |

| 168 | 10 | [C12H24]+• (M+•) |

For Methylcycloundecane , the primary fragmentation is the loss of the methyl group.[5]

Table 7: Key Mass Spectral Data for Methylcycloundecane [5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |

| 41 | 100 | [C3H5]+ |

| 55 | 95 | [C4H7]+ |

| 69 | 65 | [C5H9]+ |

| 153 | 20 | [M-CH3]+ |

| 168 | 15 | [C12H24]+• (M+•) |

Conclusion

The mass spectral fragmentation patterns of C12H24 isomers are highly dependent on their molecular structure. Linear alkenes show characteristic fragmentation based on the position of the double bond, with allylic cleavage being a dominant process. Branched alkenes fragment preferentially at the points of branching to form stable carbocations. Cyclic alkanes exhibit more intense molecular ion peaks and fragment via loss of alkyl substituents or through ring-opening mechanisms. By carefully analyzing these fragmentation patterns, researchers can effectively distinguish between different C12H24 isomers and elucidate their structures in complex samples. The data and methodologies presented in this guide provide a foundational understanding for scientists and professionals working in analytical chemistry and related fields.

References

An In-Depth Technical Guide to 1H and 13C NMR Spectral Analysis of Branched Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of branched alkenes. It covers fundamental concepts, detailed spectral analysis, advanced NMR techniques, and experimental protocols relevant to researchers in organic chemistry and drug development.

Fundamental Principles of NMR Spectroscopy of Alkenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For alkenes, NMR provides critical information about the electronic environment of protons and carbons within the molecule, particularly those associated with the carbon-carbon double bond and adjacent atoms.

1H NMR Spectroscopy of Alkenes

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by the electron density around it. Protons attached to the sp² hybridized carbons of an alkene, known as vinylic or alkenyl protons, are deshielded due to the magnetic anisotropy of the π-electron system.[1][2] This deshielding effect causes their signals to appear at a lower field (higher ppm values) compared to protons on sp³ hybridized carbons.[2][3]

The movement of π-electrons in the double bond generates a local magnetic field that opposes the applied external magnetic field in the center of the bond but reinforces it at the periphery where the vinylic protons are located.[3] This results in a stronger effective magnetic field experienced by these protons, leading to their characteristic downfield chemical shifts.[1][3]

13C NMR Spectroscopy of Alkenes

Similar to ¹H NMR, the sp² hybridized carbons of an alkene are deshielded in ¹³C NMR and typically resonate at a lower field (100-170 ppm) compared to sp³ hybridized carbons (0-90 ppm).[3][4] The presence of signals in this downfield region is a strong indicator of a carbon-carbon double bond.[3] The chemical shift of an alkenyl carbon is further influenced by the nature of the substituents attached to it. Generally, carbon atoms of alkenes that are attached to other carbon groups are found more downfield.[3]

Detailed Spectral Analysis of Branched Alkenes

The branching in alkenes introduces additional complexity and richness to their NMR spectra, providing more detailed structural information through chemical shifts and spin-spin coupling.

1H NMR Chemical Shifts and Interpretation

The chemical shifts of protons in branched alkenes are dependent on their position relative to the double bond and the nature of the alkyl substituents.

-

Vinylic Protons (C=C-H): These protons typically appear in the range of 4.5-7.0 ppm.[5] Their exact chemical shift is influenced by the substitution pattern on the double bond. Terminal alkene protons generally have a slightly lower chemical shift than internal alkene protons.[1] Conjugation with other π-systems can shift these signals further downfield to 5.5–7.5 ppm.[6]

-

Allylic Protons (=C-C-H): Protons on a carbon adjacent to the double bond are termed allylic protons and typically resonate between 1.8 and 2.5 ppm.[5]

-

Protons on Branched Alkyl Chains: Protons on the alkyl branches will have chemical shifts similar to those in alkanes (0.8-1.9 ppm), but their proximity to the double bond can cause slight downfield shifts.[5]

Below is a table summarizing the typical ¹H NMR chemical shifts for protons in branched alkenes.

| Type of Proton | Chemical Environment | Typical Chemical Shift (δ, ppm) |

| Vinylic | C=C-H | 4.5 - 7.0[5] |

| Allylic | =C-C-H | 1.8 - 2.5[5] |

| Alkyl | C-C-H (in branches) | 0.8 - 1.9[5] |

1H-1H Spin-Spin Coupling (J-Coupling)

Spin-spin coupling between neighboring protons provides valuable information about the connectivity of atoms and the stereochemistry of the double bond. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the applied magnetic field strength.[7]

-

Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon atom. For terminal alkenes, this is typically small, in the range of 0-5 Hz.[3][7]

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. This is highly dependent on the stereochemistry of the double bond:

-

Allylic Coupling (⁴J): Long-range coupling between a vinylic proton and an allylic proton, which is typically small (0.5-3.0 Hz).[3]

The distinct ranges for cis and trans vicinal coupling constants are particularly powerful for assigning the geometry of disubstituted and trisubstituted double bonds.[3][7]

The following table summarizes the typical ¹H-¹H coupling constants observed in branched alkenes.

| Type of Coupling | Relative Position of Protons | Typical Coupling Constant (J, Hz) |

| Geminal | H-C-H (on sp² carbon) | 0 - 5[3][7] |

| Vicinal (cis) | H-C=C-H | 6 - 15[3][7] |

| Vicinal (trans) | H-C=C-H | 11 - 18[3][7] |

| Allylic | H-C-C=C-H | 0.5 - 3.0[3] |

13C NMR Chemical Shifts and Interpretation

The chemical shifts of carbons in branched alkenes are also sensitive to their local environment.

-

Alkenyl Carbons (C=C): These carbons resonate in the 100-170 ppm region.[3] Carbons in a C=C double bond that are attached to other carbon groups are generally found more downfield.[3]

-

Allylic Carbons (=C-C): Carbons adjacent to the double bond typically appear at 20-40 ppm.

-

Alkyl Carbons (in branches): Carbons in the alkyl branches will have chemical shifts in the typical alkane region (10-50 ppm).

A summary of typical ¹³C NMR chemical shifts is provided in the table below.

| Type of Carbon | Chemical Environment | Typical Chemical Shift (δ, ppm) |

| Alkenyl | C=C | 100 - 170[3] |

| Allylic | =C-C | 20 - 40 |

| Alkyl | C-C (in branches) | 10 - 50 |

Advanced NMR Techniques for Branched Alkenes

For complex branched alkenes, one-dimensional ¹H and ¹³C NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques and spectral editing methods are essential for unambiguous structure determination.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom.[8][9] This technique is invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.[4][8]

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[4][9]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the carbon types can be achieved.[9]

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments correlate signals from different nuclei, providing a detailed map of the molecular structure.

-

COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between J-coupled protons.[10] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton-proton connectivity through the carbon skeleton.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation).[11][12] Each cross-peak in an HSQC spectrum corresponds to a C-H bond. Edited HSQC can also provide the same information as a DEPT-135 experiment but with much higher sensitivity.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two, three, or sometimes four bonds (long-range C-H correlations).[11][12] HMBC is particularly useful for identifying connectivity across quaternary carbons and for piecing together different fragments of a molecule.[13]

Experimental Protocols

Reliable and high-quality NMR data acquisition depends on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Sample Purity: The sample should be as pure as possible to avoid interfering signals. Purification techniques such as chromatography or distillation are recommended.

-

Solvent Selection: A deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum. The choice of solvent can slightly influence the chemical shifts of the analyte. CDCl₃ is a common choice for non-polar to moderately polar compounds like branched alkenes.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, which are less sensitive, a higher concentration of 20-50 mg may be required.[10]

-

Internal Standard: A small amount of a reference compound, typically tetramethylsilane (TMS), is added to the sample to provide a reference signal at 0 ppm.[5]

NMR Data Acquisition

-

Spectrometer Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

-

1D ¹H NMR: A standard pulse-acquire experiment is usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

-

1D ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum by collapsing all C-H couplings into singlets. DEPT experiments are run separately.

-

2D NMR: The parameters for 2D experiments (COSY, HSQC, HMBC) should be optimized based on the specific molecule and the information required. For example, the HMBC experiment can be optimized for different long-range coupling constants.[11]

Conclusion

The NMR spectral analysis of branched alkenes is a powerful methodology for their structural characterization. A systematic approach that combines 1D ¹H and ¹³C NMR with advanced techniques like DEPT and 2D NMR (COSY, HSQC, and HMBC) allows for the unambiguous determination of the constitution and stereochemistry of these molecules. Careful sample preparation and optimization of experimental parameters are crucial for obtaining high-quality data. This guide provides a foundational understanding and practical framework for researchers and scientists working with branched alkenes in various fields, including drug discovery and development.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

The Enigmatic Presence of Methyl-Branched Undecenes in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched undecenes, a class of unsaturated hydrocarbons, are emerging as significant players in chemical communication and biological processes across various taxa. While their presence is most prominently documented in the intricate world of insect chemical signaling, evidence suggests a broader distribution in plants and microorganisms. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their biosynthesis, biological activities, and the experimental methodologies crucial for their study. A comprehensive understanding of these compounds holds potential for the development of novel pharmaceuticals and ecologically sound pest management strategies.

Natural Occurrence of Methyl-Branched Undecenes

The primary natural sources of methyl-branched undecenes are insects, where they form a key component of cuticular hydrocarbons (CHCs). These compounds play a vital role in preventing desiccation and, more significantly, act as contact pheromones, mediating social interactions, mate recognition, and species identification. While less explored, certain plant species and microorganisms also produce these and other structurally related branched-chain alkenes.

Table 1: Documented Natural Occurrence of Methyl-Branched Undecenes and Related Compounds

| Compound | Organism(s) | Role/Activity |

| Methyl-branched Alkenes | Various insect species (e.g., Tribolium beetles) | Contact pheromones, host recognition by parasitoids[1] |

| 1-Undecene | Bubonium graveolens, Launaea arborescens (plants) | Component of essential oil with nematicidal activity[2] |

| Branched-chain Fatty Acids (precursors) | Fungi, Bacteria, Marine Organisms | Biosynthetic precursors to branched-chain alkenes |

Biosynthesis of Methyl-Branched Undecenes

The biosynthesis of methyl-branched undecenes is intrinsically linked to fatty acid metabolism. In insects, the process is believed to occur in specialized cells called oenocytes. The carbon backbone is assembled by fatty acid synthase (FAS) complexes, with the characteristic methyl branch introduced by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during chain elongation. Subsequent desaturation and decarboxylation steps lead to the final methyl-branched alkene.

In fungi and bacteria, the synthesis of branched-chain fatty acids, the likely precursors to methyl-branched alkenes, also involves the utilization of branched-chain starter units or the action of specific methyltransferases.[3] The precise enzymatic machinery responsible for the final conversion to undecenes in these organisms is an active area of research.

Biosynthetic Pathway of Methyl-Branched Alkenes in Insects

Caption: Proposed biosynthetic pathway of methyl-branched undecenes in insects.

Biological Activities and Signaling Pathways

The most well-documented biological role of methyl-branched undecenes is in insect chemical communication. As components of cuticular hydrocarbon profiles, they are crucial for nestmate recognition in social insects and for mate selection. For instance, specific methyl-branched alkanes are essential for host recognition by parasitoid wasps, demonstrating their critical role in interspecific interactions.[1]

The perception of these chemical cues occurs through olfactory receptors located on the insect's antennae. The binding of a specific methyl-branched alkene to its receptor protein initiates a signal transduction cascade within the olfactory sensory neuron. This typically involves the opening of ion channels, leading to depolarization of the neuronal membrane and the generation of an action potential. This signal is then processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response.

Olfactory Signaling Pathway for Pheromone Reception

Caption: Generalized olfactory signaling pathway for insect pheromone reception.

Experimental Protocols

The study of methyl-branched undecenes necessitates a combination of sophisticated extraction, separation, and analytical techniques.

Extraction of Cuticular Lipids from Insects

Objective: To isolate cuticular hydrocarbons, including methyl-branched undecenes, from insect samples.

Methodology:

-

Sample Collection: Collect insect specimens and, if necessary, freeze them at -20 °C or lower to preserve their chemical profile.

-

Solvent Extraction: Immerse whole insects (or specific body parts) in a non-polar solvent such as hexane or pentane for a short duration (typically 5-10 minutes). This minimizes the extraction of internal lipids.

-

Filtration and Concentration: Filter the solvent extract to remove insect debris. Concentrate the extract under a gentle stream of nitrogen to a desired volume.

-

Fractionation (Optional): For complex mixtures, the extract can be fractionated using column chromatography on silica gel to separate hydrocarbons from more polar lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the components of the extracted lipid profile.

Methodology:

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.

-

Injection: Inject a small aliquot (e.g., 1 µL) of the extract into the GC inlet.

-

Temperature Program: Employ a temperature program that allows for the separation of a wide range of hydrocarbons. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 320 °C), and hold for a period to ensure elution of all components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-600).

-

Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST).

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of isolated methyl-branched undecenes, including the position of the methyl group and the double bond.

Methodology:

-

Isolation: Isolate pure compounds from the extract using techniques such as preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC).

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis: Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlation signals in the 2D NMR spectra to definitively assign the structure of the molecule.

Experimental Workflow for Analysis of Methyl-Branched Undecenes

Caption: A typical experimental workflow for the analysis of methyl-branched undecenes.

Conclusion and Future Directions

The study of the natural occurrence of methyl-branched undecenes is a rapidly evolving field with significant implications for both basic and applied science. While insects have been the primary focus of research, the exploration of these compounds in plants, fungi, and bacteria is likely to reveal novel structures and biological activities. Future research should focus on the complete elucidation of the biosynthetic pathways in a wider range of organisms, the identification of the specific receptors and signaling cascades involved in their perception, and the exploration of their potential as therapeutic agents and for the development of sustainable technologies. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of these intriguing natural products.

References

Unveiling the Silent Language: A Technical Guide to Investigating the Potential Role of "2-Undecene, 5-methyl-" in Insect Chemical Ecology

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the state-of-the-art methodologies required to investigate the potential role of a novel volatile organic compound, "2-Undecene, 5-methyl-", in the chemical ecology of insects. Due to the current absence of specific literature on this compound's role, this document serves as a detailed roadmap for its systematic study, from initial detection to behavioral validation.

Introduction to Insect Chemical Ecology and Semiochemicals

Insects have evolved a sophisticated chemical language to navigate their environment, find mates, locate food sources, and avoid predators. This communication is mediated by semiochemicals, which are signaling chemicals that carry information between organisms. These are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). The identification and characterization of novel semiochemicals are crucial for understanding fundamental ecological interactions and for developing targeted and environmentally benign pest management strategies.

"2-Undecene, 5-methyl-", a C12H24 branched-chain alkene, represents a class of compounds that could potentially play a significant role as a semiochemical. Its volatility and structural complexity make it a candidate for conveying specific information in insect communication systems. This guide outlines the experimental pipeline to elucidate its function.

Experimental Workflow for Semiochemical Identification and Validation

The investigation of a potential semiochemical like "2-Undecene, 5-methyl-" follows a multi-step process. This workflow ensures a rigorous and systematic approach, from the initial collection of volatile compounds to the conclusive behavioral assays.

Caption: A generalized workflow for the identification and validation of insect semiochemicals.

Detailed Experimental Protocols

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile organic compounds from the headspace of a sample.

Protocol:

-

Sample Preparation: Insects (e.g., individual or groups of males, females, or different life stages) are placed in a glass vial. The vial size should be appropriate for the insect size to allow for adequate headspace.

-

Fiber Selection: A Solid-Phase Microextraction (SPME) fiber with a suitable coating is selected. A common choice for a broad range of volatiles is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

-

Extraction: The SPME fiber is exposed to the headspace of the vial containing the insects for a predetermined time (e.g., 1-24 hours) at a controlled temperature (e.g., 25-40°C). The optimal extraction time and temperature should be determined empirically.

-

Desorption: After extraction, the fiber is retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption of the collected analytes.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

Protocol:

-

GC Separation: The desorbed compounds from the SPME fiber are separated on a capillary column (e.g., DB-5ms) in the gas chromatograph. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. Helium is commonly used as the carrier gas.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum.

-

Compound Identification: The mass spectrum of each separated compound is compared to a spectral library (e.g., NIST/Wiley) for identification. The retention time of the compound is also used for confirmation. For "2-Undecene, 5-methyl-", a synthetic standard would be run under the same GC-MS conditions to confirm its retention time and mass spectrum.

Electrophysiological Screening: Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to an odor stimulus. It is a crucial step to determine which of the identified compounds are detected by the insect's olfactory system.

Protocol:

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes containing a conductive solution (e.g., saline solution).

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., synthetic "2-Undecene, 5-methyl-") is injected into the airstream.

-

Signal Recording: The change in electrical potential across the antenna in response to the stimulus is recorded as a depolarization. The amplitude of this response is a measure of the antenna's sensitivity to the compound.

-

Data Analysis: The EAG responses to different compounds are typically normalized to the response of a standard compound (e.g., a general odorant like hexan-1-ol) or a solvent blank.

Behavioral Validation: Y-Tube Olfactometer Assays

The Y-tube olfactometer is a common behavioral assay used to test an insect's preference or aversion to a specific odor.

Protocol:

-

Apparatus Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through both arms of the Y-tube. The air in one arm passes over a source of the test odor (e.g., a filter paper treated with a solution of "2-Undecene, 5-methyl-"), while the other arm contains a control (e.g., solvent only).

-

Insect Release: An individual insect is released at the base of the Y-tube.

-

Choice Observation: The insect's movement is observed, and the arm it chooses to enter and the time it spends in each arm are recorded. A choice is typically defined as the insect moving a certain distance into an arm.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test to determine if there is a significant preference. The time spent in each arm can be analyzed using a t-test or a non-parametric equivalent.

Data Presentation

Quantitative data from the aforementioned experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical GC-MS Analysis of Volatiles from Insect Species X

| Retention Time (min) | Compound Name | CAS Number | Relative Abundance (%) - Male | Relative Abundance (%) - Female |

| 12.34 | Nonanal | 124-19-6 | 15.2 ± 2.1 | 18.5 ± 2.5 |

| 14.56 | (E)-2-Decenal | 3913-81-3 | 25.8 ± 3.4 | 22.1 ± 2.9 |

| 16.78 | 2-Undecene, 5-methyl- | [Hypothetical] | 45.1 ± 5.2 | 5.3 ± 1.1 |

| 18.90 | Tridecane | 629-50-5 | 13.9 ± 1.8 | 54.1 ± 6.3 |

Table 2: Hypothetical Electroantennogram (EAG) Responses of Insect Species X to Selected Compounds

| Test Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| Hexan-1-ol (Standard) | 10 | 1.2 ± 0.15 | 100 |

| Nonanal | 10 | 0.8 ± 0.11 | 66.7 |

| (E)-2-Decenal | 10 | 1.1 ± 0.13 | 91.7 |

| 2-Undecene, 5-methyl- | 10 | 1.5 ± 0.20 | 125.0 |

| Tridecane | 10 | 0.2 ± 0.05 | 16.7 |

| Solvent Control | - | 0.1 ± 0.03 | 8.3 |

Table 3: Hypothetical Y-Tube Olfactometer Choices of Male Insect Species X

| Treatment Arm | Control Arm | N (Choice) | % Choice Treatment | % Choice Control | No Choice | Chi-square (χ²) | p-value |

| 2-Undecene, 5-methyl- | Solvent | 50 | 80 | 20 | 10 | 18.0 | < 0.001 |

| (E)-2-Decenal | Solvent | 50 | 60 | 40 | 12 | 2.0 | > 0.05 |

Signaling Pathways and Logical Relationships

While specific signaling pathways for "2-Undecene, 5-methyl-" are yet to be discovered, the general pathway of olfaction in insects provides a framework for understanding its potential mechanism of action.

Caption: A simplified diagram of the insect olfactory signaling pathway.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial investigation into the chemical ecology of "2-Undecene, 5-methyl-". A positive result in these assays, particularly a significant behavioral response, would strongly suggest a role for this compound as a semiochemical.

Future research should focus on:

-

Dose-Response Studies: Determining the optimal concentration for eliciting a behavioral response.

-

Blend Analysis: Investigating whether "2-Undecene, 5-methyl-" acts in concert with other compounds to produce a synergistic effect.

-

Field Trials: Validating the laboratory findings under natural conditions.

-

Identification of Biosynthetic Pathways: Understanding how the insect produces this compound.

-

Receptor Identification: Identifying the specific olfactory receptors that bind to "2-Undecene, 5-methyl-".

The elucidation of the role of novel semiochemicals like "2-Undecene, 5-methyl-" not only expands our understanding of insect communication but also opens new avenues for the development of sustainable and targeted pest management solutions.

Unveiling the Aromatic Allure: A Technical Guide to 2-Methyl-branched Alkenes as Putative Insect Pheromones

Disclaimer: Initial investigations for the specific compound "2-Undecene, 5-methyl-" as a putative insect pheromone yielded no available scientific literature. Consequently, this guide will focus on a structurally related and well-documented methyl-branched alkene, 2-methyl-(Z)-7-octadecene , to provide a representative and in-depth technical overview for researchers, scientists, and drug development professionals. This compound serves as a sex pheromone precursor in the notorious pest, the gypsy moth (Lymantria dispar), and as a sex pheromone in other related species.

Introduction to Methyl-Branched Alkenes in Insect Communication

Methyl-branched alkenes and other hydrocarbons are a significant class of semiochemicals, acting as crucial mediators of insect behavior. These compounds are often components of sex pheromones, aggregation signals, and cuticular hydrocarbon profiles for species recognition. Their structural specificity, including the position of the methyl group and the stereochemistry of the double bond, is critical for biological activity, ensuring species-specific communication. The study of these molecules is paramount for the development of targeted and environmentally benign pest management strategies.

Physicochemical Properties of 2-methyl-(Z)-7-octadecene

| Property | Value |

| Molecular Formula | C₁₉H₃₈ |

| Molecular Weight | 266.5 g/mol |

| IUPAC Name | 2-methyl-(7Z)-octadec-7-ene |

| CAS Number | 51050-50-1 |

Biological Activity and Quantitative Data

2-methyl-(Z)-7-octadecene has been identified as a key semiochemical in several moth species of the genus Lymantria. In the gypsy moth, Lymantria dispar, it is a precursor to the epoxide pheromone, disparlure.[1] However, it also functions as a potent sex attractant on its own for other species.

Electroantennography (EAG) Data

Behavioral Assay Data: Field Trapping

Field trapping experiments are the gold standard for confirming the behavioral activity of a putative pheromone. For Lymantria lucescens and Lymantria serva, traps baited with synthetic 2-methyl-(Z)-7-octadecene have been shown to be effective in attracting and capturing male moths.[2][3]

Table 1: Field Trapping Results for Lymantria serva

| Lure Composition | Mean Trap Catch (± SE) |

| 2-methyl-(Z)-7-octadecene (100 µg) | 15.5 ± 3.2 |

| (+)-Disparlure (10 µg) | 0 |

| (-)-Disparlure (10 µg) | 0 |

| Unbaited Control | 0 |

Data adapted from Gries et al., 2002.[2][3]

Table 2: Dose-Response of Lymantria lucescens to 2-methyl-(Z)-7-octadecene

| Lure Dosage (µg) | Mean Trap Catch (± SE) |

| 1 | 2.3 ± 1.1 |

| 10 | 8.7 ± 2.5 |

| 100 | 14.8 ± 3.9 |

| 1000 | 12.1 ± 3.1 |

Data adapted from Gries et al., 2002.[2][3]

Experimental Protocols

Pheromone Extraction and Identification

Objective: To extract and identify volatile compounds from the pheromone gland of female moths.

Methodology:

-

Gland Excision: The abdominal tips of virgin female moths are excised during their calling period (the time of pheromone release).

-

Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a period ranging from 30 minutes to several hours.

-

Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): The concentrated extract is injected into a gas chromatograph coupled to an electroantennographic detector. The GC separates the individual compounds, and the EAD records any electrical responses from a male moth's antenna to the eluted compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Compounds that elicit an EAD response are then analyzed by GC-MS to determine their chemical structure based on their mass spectrum and retention time.[2][3]

Synthesis of 2-methyl-(Z)-7-octadecene

A detailed, multi-step synthesis protocol would be beyond the scope of this guide. However, a general synthetic strategy involves the coupling of two smaller building blocks, often utilizing Wittig or Grignard reactions to form the carbon skeleton, followed by stereoselective reduction to create the (Z)-double bond.

Behavioral Bioassays

Objective: To determine the behavioral response of male moths to the synthetic pheromone.

Methodology:

-

Wind Tunnel Assay:

-

A controlled environment with laminar airflow is used.

-

Male moths are released at the downwind end of the tunnel.

-

A point source releasing the synthetic pheromone at a specific concentration is placed at the upwind end.

-

Behaviors such as upwind flight, casting (zigzagging flight), and landing at the source are recorded and quantified.

-

-

Field Trapping:

Olfactory Signaling Pathway

The detection of pheromones in insects begins with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) within the sensillum lymph of the antenna. The OBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, which is a ligand-gated ion channel, triggers the opening of the channel and depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing.

Conclusion and Future Directions

While "2-Undecene, 5-methyl-" remains an uncharacterized compound in the context of insect chemical ecology, the study of its structural analogs like 2-methyl-(Z)-7-octadecene provides a clear framework for future research. The identification and synthesis of novel methyl-branched alkenes, coupled with detailed behavioral and electrophysiological assays, will continue to be a fruitful area of investigation. A deeper understanding of the olfactory receptors and signaling pathways involved in the detection of these specific pheromones will be crucial for the development of next-generation pest management tools that are both highly effective and ecologically sound. Further research into the biosynthesis of these compounds in insects could also reveal novel enzymatic targets for disruption.

References

- 1. Identification of cuticular hydrocarbons and the alkene precursor to the pheromone in hemolymph of the female gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-(Z)-7-octadecene: sex pheromone of allopatric Lymantria lucescens and L. serva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchmap.jp [researchmap.jp]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Hydrocarbons in Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a waxy layer on the insect's outer surface, providing crucial protection against desiccation and playing a vital role in chemical communication. Branched-chain hydrocarbons, a significant component of these CHCs, are characterized by one or more methyl groups along the carbon backbone. The biosynthesis of these complex molecules is a multi-step process involving a suite of specialized enzymes primarily located in specialized cells called oenocytes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of branched-chain hydrocarbons in insects, detailing the key enzymes, their substrates, and the experimental methodologies used to elucidate this process. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this critical aspect of insect physiology and chemical ecology.

The Core Biosynthetic Pathway

The de novo synthesis of branched-chain hydrocarbons in insects originates from primary metabolism and proceeds through a series of elongation, reduction, and decarbonylation steps. The key precursor for the methyl branches is methylmalonyl-CoA, which is incorporated into the growing fatty acid chain in place of malonyl-CoA.[1] The entire process can be broadly divided into four major stages:

-

Initiation and Elongation: The synthesis begins with the production of a short-chain fatty acyl-CoA, which is then elongated by a series of condensation reactions.

-

Incorporation of Methyl Branches: A specialized fatty acid synthase (FAS) incorporates methylmalonyl-CoA at specific points during the elongation process, leading to the formation of a methyl-branched very-long-chain fatty acid (VLCFA).[2]

-

Reduction to Aldehyde: The resulting VLCFA is then reduced to a very-long-chain aldehyde by a fatty acyl-CoA reductase (FAR).

-

Oxidative Decarbonylation: In the final and rate-limiting step, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, yielding the final hydrocarbon product and carbon dioxide.[3][4]

Key Enzymes and Their Roles

The biosynthesis of branched-chain hydrocarbons is a highly regulated process orchestrated by several key enzyme families.

Fatty Acid Synthases (FAS)

Fatty acid synthases are large, multifunctional enzymes that catalyze the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. In the context of branched-chain hydrocarbon biosynthesis, a key feature is the ability of a specific microsomal FAS to utilize methylmalonyl-CoA as a substrate in place of malonyl-CoA, thereby introducing a methyl branch into the growing acyl chain.[2] Studies have shown that microsomal FAS is more efficient at incorporating methylmalonyl-CoA compared to the soluble FAS.[2]

Elongases

Following the initial synthesis of a medium-chain fatty acid by FAS, a series of membrane-bound elongase enzymes are responsible for extending the carbon chain to produce very-long-chain fatty acids (VLCFAs).[5] The substrate specificity of these elongases plays a crucial role in determining the final chain length of the hydrocarbon products.[2] The expansion of the elongase gene family in insects is thought to be linked to the diversity of CHC profiles observed across different species.[5]

Fatty Acyl-CoA Reductases (FARs)

Once the VLCFA has reached its final chain length, it is activated to a fatty acyl-CoA and then reduced to the corresponding fatty aldehyde by a fatty acyl-CoA reductase. This is a critical step in preparing the substrate for the final decarbonylation reaction.

Cytochrome P450 Oxidative Decarbonylase (CYP4G)

Quantitative Data on Branched-Chain Hydrocarbon Biosynthesis

The following tables summarize the available quantitative data on the composition of branched-chain hydrocarbons in selected insect species and the kinetic properties of a key enzyme in the pathway.

Table 1: Relative Abundance of Branched-Chain Hydrocarbons in Selected Insect Species

| Insect Species | Hydrocarbon Class | Relative Abundance (%) | Predominant Chain Lengths | Reference |

| Sarcophaga (Liopygia) ruficornis | Monomethylalkanes | ~60% | C25, C27, C29 | [5] |

| Dimethylalkanes | ~11% | C27, C29 | [5] | |

| Peckia (Peckia) chrysostoma | Monomethylalkanes | ~57% | C27, C29 | [5] |

| Dimethylalkanes | ~14% | C29, C31 | [5] | |

| Blattella germanica | 3-methylalkanes | Major components | C27, C29 | [2] |

| 11,15-dimethylalkanes | Major components | C29, C31 | [2] |

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase with Methylmalonyl-CoA

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Acetyl-CoA | 11.8 ± 1.1 | 0.017 ± 0.0004 | 1440 | [8] |

| (R,S)-Methylmalonyl-CoA | 10.3 ± 1.6 | 0.002 ± 0.0001 | 194 | [8] |

Note: Data is for a metazoan FAS and may not be fully representative of insect FAS enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of branched-chain hydrocarbons in insects.

Extraction and Quantitative Analysis of Cuticular Hydrocarbons by GC-MS

This protocol outlines the steps for extracting and quantifying cuticular hydrocarbons from insect samples.

Materials:

-

Insect samples (e.g., whole insects, puparial cases)

-

Hexane (GC grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes and tips

-

Nitrogen gas stream

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Internal standard (e.g., n-alkane of a chain length not present in the sample)

Procedure:

-

Place a known number of insect specimens into a 2 mL glass vial.

-

Add a precise volume of hexane (e.g., 500 µL) to the vial.

-

Agitate the vial gently for 10 minutes to extract the cuticular lipids.

-

Carefully transfer the hexane extract to a clean vial, avoiding any insect debris.

-

Add a known amount of an internal standard to the extract.

-

Concentrate the sample under a gentle stream of nitrogen gas to the desired final volume (e.g., 50 µL).

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

GC-MS Parameters (Example):

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250°C (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Program: Initial temperature of 50°C for 2 min, ramp to 200°C at 25°C/min, then to 320°C at 3°C/min, and hold for 10 min.

-

MS Detector: Electron impact (EI) at 70 eV.

-

-

Identify hydrocarbon peaks based on their mass spectra and retention times compared to known standards.

-

Quantify the amount of each hydrocarbon relative to the internal standard by comparing their peak areas.

RNAi-Mediated Gene Knockdown in Insect Oenocytes

This protocol describes a general workflow for silencing the expression of genes involved in hydrocarbon biosynthesis in insect oenocytes using RNA interference (RNAi).

Materials:

-

dsRNA corresponding to the target gene and a control gene (e.g., GFP)

-

Microinjection system (e.g., Nanoject)

-

Fine-tipped glass capillaries

-

Insect rearing setup

-

CO2 anesthesia

-

Stereomicroscope

Procedure:

-

dsRNA Preparation: Synthesize double-stranded RNA (dsRNA) targeting the gene of interest using commercially available kits.

-

Insect Preparation: Anesthetize late-instar larvae or adult insects using CO2.

-

Microinjection: Under a stereomicroscope, carefully inject a small volume (e.g., 50-100 nL) of dsRNA solution (typically 1-4 µg/µL) into the abdominal cavity of the insect, targeting the area where oenocytes are located.

-

Recovery and Incubation: Allow the injected insects to recover and maintain them under standard rearing conditions for a period sufficient for gene knockdown to occur (e.g., 3-5 days).

-

Verification of Knockdown:

-

Extract RNA from the oenocytes or whole abdomens of a subset of insects.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene relative to a housekeeping gene and the control group.

-

Heterologous Expression and Functional Assay of CYP4G Enzymes

This protocol provides an overview of the expression of insect CYP4G enzymes in a heterologous system and subsequent functional analysis.

Materials:

-

Baculovirus expression vector system (e.g., pFastBac)

-

Insect cells (e.g., Spodoptera frugiperda Sf9 cells)

-

Cell culture medium and supplements

-

Transfection reagents

-

Expression vector containing the CYP4G gene of interest

-

Substrate (long-chain aldehyde)

-

NADPH

-

GC-MS for product analysis

Procedure:

-

Cloning: Clone the full-length cDNA of the CYP4G gene into a baculovirus transfer vector.

-

Recombinant Baculovirus Generation: Generate recombinant baculovirus by transfecting insect cells with the transfer vector and viral DNA.

-

Protein Expression: Infect a large-scale culture of insect cells with the high-titer recombinant baculovirus to express the CYP4G protein.

-

Microsome Preparation: Harvest the cells and prepare microsomes, which contain the membrane-bound CYP4G enzyme, by differential centrifugation.

-

Functional Assay:

-

Set up a reaction mixture containing the microsomes, a long-chain aldehyde substrate, and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

Analyze the extracted products by GC-MS to identify the corresponding hydrocarbon.

-

-

Control Reactions: Perform control reactions without the enzyme, without NADPH, or with microsomes from cells infected with a non-recombinant virus to ensure the observed activity is specific to the expressed CYP4G enzyme.

Conclusion and Future Directions

The biosynthesis of branched-chain hydrocarbons in insects is a complex and fascinating process that is essential for their survival and communication. Significant progress has been made in identifying the key enzymes and outlining the core biosynthetic pathway. However, many questions remain. Future research should focus on obtaining detailed kinetic data for the various enzymes involved, particularly the substrate specificities of elongases and the catalytic mechanism of CYP4G enzymes. A deeper understanding of the regulatory mechanisms that control the expression and activity of these enzymes will provide valuable insights into how insects produce their species- and context-specific hydrocarbon profiles. This knowledge can be leveraged for the development of novel pest management strategies that target this essential biosynthetic pathway and for a greater appreciation of the chemical intricacies of the insect world.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Undecene, 5-methyl- via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed protocol for the synthesis of 2-undecene, 5-methyl-, a valuable intermediate in the synthesis of complex organic molecules. The described methodology involves a two-step process: the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, followed by the dehydration of the alcohol to yield the target alkene. This protocol is designed to be a practical guide for researchers in academic and industrial settings.

Overall Reaction Scheme

The synthesis of 2-undecene, 5-methyl- is achieved through the following reaction sequence:

-

Grignard Reagent Formation: Preparation of sec-pentylmagnesium bromide from 2-bromopentane and magnesium metal.

-

Grignard Reaction: Nucleophilic addition of the sec-pentylmagnesium bromide to heptanal to form 5-methyl-4-undecanol.

-

Dehydration: Acid-catalyzed dehydration of 5-methyl-4-undecanol to yield a mixture of alkene isomers, including the target compound, 2-undecene, 5-methyl-.

Experimental Protocols

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 |

| Iodine | I2 | 253.81 | 1 crystal | catalytic |

| 2-Bromopentane | C5H11Br | 151.04 | 15.1 g | 0.10 |

| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 | 150 mL | - |

| Heptanal | C7H14O | 114.19 | 10.3 g | 0.09 |

| Sulfuric Acid (conc.) | H2SO4 | 98.08 | 10 mL | - |

| Saturated NH4Cl (aq) | NH4Cl | 53.49 | 50 mL | - |

| Anhydrous MgSO4 | MgSO4 | 120.37 | As needed | - |

Protocol 1: Preparation of sec-Pentylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a dropping funnel. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the flask.[3]

-

Reagent Addition: A solution of 2-bromopentane (15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel. Approximately 5 mL of this solution is added to the magnesium turnings.

-

Reaction Initiation: The reaction is initiated by gentle warming with a heat gun or by the addition of a small amount of pre-formed Grignard reagent if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Grignard Formation: The remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.[4]

Protocol 2: Synthesis of 5-Methyl-4-undecanol

-

Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

Aldehyde Addition: A solution of heptanal (10.3 g, 0.09 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.[5]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with 30 mL portions of diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-methyl-4-undecanol.

Protocol 3: Dehydration of 5-Methyl-4-undecanol to 2-Undecene, 5-methyl-

-

Apparatus Setup: The crude 5-methyl-4-undecanol is placed in a 100 mL round-bottom flask equipped with a distillation head and a receiving flask.

-

Acid Addition: A few drops of concentrated sulfuric acid are added to the alcohol as a dehydration catalyst.

-

Dehydration and Distillation: The mixture is heated gently. The alkene product will distill as it is formed. The temperature of the distillation should be monitored. The expected boiling point of the product is in the range of 190-200 °C.

-

Purification: The collected distillate is washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous calcium chloride.

-

Final Distillation: The crude alkene is purified by fractional distillation to yield 2-undecene, 5-methyl-. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

| Compound | Structure | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |

| 2-Bromopentane | CH3CH(Br)CH2CH2CH3 | 117 | 1.22 | - |

| Heptanal | CH3(CH2)5CHO | 153 | 0.82 | - |

| 5-Methyl-4-undecanol | CH3(CH2)6CH(OH)CH(CH3)CH2CH2CH3 | ~230 (est.) | ~0.83 (est.) | 70-80 |

| 2-Undecene, 5-methyl- | CH3CH=CHCH2CH(CH3)(CH2)5CH3 | 194-196 | ~0.76 (est.) | 50-60 (from alcohol) |

Note: Yields are estimates and can vary based on experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for the three-stage synthesis of 2-undecene, 5-methyl-.

Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction followed by acid-catalyzed dehydration.

References

Application Notes and Protocols for the Wittig Reaction in Trisubstituted Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control over their location. This reaction, which involves the coupling of a phosphorus ylide with an aldehyde or ketone, is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The synthesis of trisubstituted alkenes, a common motif in natural products and drug candidates, often presents a stereochemical challenge. This document provides detailed protocols and application notes for the synthesis of both E- and Z-trisubstituted alkenes using the Wittig reaction and its variants.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the thermodynamically more stable (E)-alkene.[4][5] Conversely, non-stabilized (or reactive) ylides typically lead to the kinetically favored (Z)-alkene.[4][5] For cases where the desired stereoisomer is not the major product, modifications such as the Schlosser modification or the Horner-Wadsworth-Emmons (HWE) reaction provide powerful alternatives.[4][6][7]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Wittig reaction is dictated by the relative stability of the intermediates and the transition states leading to them. The following diagram illustrates the generally accepted mechanism and the factors influencing the formation of E- and Z-alkenes.

Caption: General mechanism of the Wittig reaction and stereochemical control.

Experimental Workflow

A general workflow for performing a Wittig reaction for the synthesis of a trisubstituted alkene is depicted below. This workflow includes the preparation of the phosphonium salt, generation of the ylide, reaction with the ketone, and purification of the final product.

Caption: General experimental workflow for the Wittig reaction.

Protocols for Trisubstituted Alkene Synthesis

Protocol 1: Synthesis of a (Z)-Trisubstituted Alkene via Wittig/B-H Insertion Reaction

This protocol describes a novel method for the synthesis of thermodynamically unstable (Z)-trisubstituted alkenes from ketones.[8][9][10]

Materials:

-

Ketone (1.0 equiv)

-

(Diisopropoxyphosphoryl)methylenetriphenylphosphorane (1.5 equiv)

-

Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 1.2 equiv)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the ketone (0.5 mmol, 1.0 equiv) and anhydrous DCM (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve (diisopropoxyphosphoryl)methylenetriphenylphosphorane (0.75 mmol, 1.5 equiv) in anhydrous THF (3 mL).

-

To the phosphorane solution at -78 °C, add NaHMDS (0.75 mL, 0.75 mmol, 1.5 equiv) dropwise. Stir the resulting ylide solution at -78 °C for 30 minutes.

-

To the ylide solution, add BH3·THF (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise at -78 °C.

-

Transfer the ketone solution via cannula to the ylide/borane mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (Z)-trisubstituted alkene.

Quantitative Data:

| Entry | Ketone | Yield (%) | Z:E Ratio |

| 1 | Acetophenone | 85 | >98:2 |

| 2 | 4-Methoxyacetophenone | 88 | >98:2 |

| 3 | 4-Chloroacetophenone | 82 | >98:2 |

| 4 | 2-Heptanone | 75 | 95:5 |

| 5 | Cyclohexanone | 91 | >98:2 |

Data adapted from recent literature on Wittig/B-H insertion reactions.[8][9][10]

Protocol 2: Synthesis of an (E)-Trisubstituted Alkene via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful modification of the Wittig reaction that typically provides excellent selectivity for (E)-alkenes.[7][11][12][13]

Materials:

-

Ketone (1.0 equiv)

-

Triethyl phosphonoacetate (1.1 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 mmol, 1.2 equiv).

-

Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF (10 mL) to the flask and cool to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.1 mmol, 1.1 equiv) dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting phosphonate anion solution back to 0 °C.

-

Add a solution of the ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous NH4Cl (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the (E)-trisubstituted α,β-unsaturated ester.

Quantitative Data:

| Entry | Ketone | Yield (%) | E:Z Ratio |

| 1 | Acetophenone | 92 | >98:2 |

| 2 | Propiophenone | 89 | >98:2 |

| 3 | 4-Bromoacetophenone | 95 | >98:2 |

| 4 | Cyclopentanone | 85 | 95:5 |

| 5 | 2-Adamantanone | 78 | >98:2 |

Data compiled from representative HWE reactions.[7][11]

Protocol 3: Schlosser Modification for the Synthesis of (E)-Trisubstituted Alkenes

The Schlosser modification is employed to convert the initially formed syn-betaine (leading to the Z-alkene) to the more stable anti-betaine, which then collapses to the (E)-alkene.[4][6][14][15]

Materials:

-

Phosphonium salt (1.0 equiv)

-

n-Butyllithium (n-BuLi, 2.0 equiv)

-

Ketone (1.0 equiv)

-

tert-Butanol (1.0 equiv)

-

Anhydrous Diethyl ether or THF

Procedure:

-

To a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (10 mL).

-

Cool the suspension to -78 °C and add n-BuLi (1.0 mmol, 1.0 equiv) dropwise.

-

Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

-

Cool the ylide solution back down to -78 °C.

-

Add the ketone (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (3 mL) dropwise.

-

After stirring for 30 minutes at -78 °C, add a second equivalent of n-BuLi (1.0 mmol, 1.0 equiv) dropwise.

-

Stir the resulting deep red solution for 15 minutes at -78 °C.

-

Add a solution of tert-butanol (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (2 mL) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction with water (10 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.

-

Purify by flash column chromatography to obtain the (E)-trisubstituted alkene.

Note: The Schlosser modification is sensitive to reaction conditions, and optimization may be required for different substrates.

Applications in Drug Development and Natural Product Synthesis

The Wittig reaction and its variants are indispensable tools in the synthesis of complex, biologically active molecules where the stereochemistry of a double bond is critical for activity.

-

Total Synthesis of Alkaloids: The Wittig reaction has been extensively used in the total synthesis of various alkaloids, a class of natural products with a wide range of pharmacological activities.[1][3] The predictable stereochemical outcome of the reaction allows for the precise installation of double bonds in complex scaffolds.

-

Synthesis of Macrolides: Many macrolide antibiotics and other bioactive natural products feature trisubstituted double bonds within their macrocyclic rings. The Wittig olefination is a key strategy for the formation of these crucial structural elements.[2]

-

Leukotriene Synthesis: The synthesis of leukotriene A methyl ester, an important inflammatory mediator, utilizes two successive Wittig reactions to establish the correct stereochemistry of the conjugated triene system.[4]

-

Pharmaceutical Intermediates: The robust and versatile nature of the Wittig reaction makes it suitable for the large-scale synthesis of key intermediates in the pharmaceutical industry.[8][9][10] The development of more efficient and stereoselective Wittig-type methodologies continues to be an active area of research.

Conclusion